molecular formula C11H9NO3 B1419012 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile CAS No. 1155140-22-9

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile

Cat. No.: B1419012
CAS No.: 1155140-22-9
M. Wt: 203.19 g/mol
InChI Key: DOTZGDJJMFXCHD-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile is an organic compound that features a benzodioxin ring fused with a propanenitrile group

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist of the serotonin 1A receptor (5-HT1A), which is involved in neurotransmission . This interaction modulates the release of serotonin in the hippocampus, affecting cholinergic and cognitive functions in rodents . Additionally, it may interact with other receptors and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin 1A receptor can lead to changes in cell signaling pathways related to mood regulation and anxiety . Furthermore, it may affect gene expression by altering the transcription of specific genes involved in neurotransmission and cognitive functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a partial agonist of the serotonin 1A receptor, binding to the receptor and activating it to a lesser extent than a full agonist . This partial activation leads to a modulation of serotonin release, which in turn affects various physiological processes. Additionally, it may inhibit or activate other enzymes, leading to changes in biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit anxiolytic effects by modulating serotonin release . At higher doses, it could potentially lead to toxic or adverse effects, such as disruptions in neurotransmission and cognitive functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable nitrile precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The benzodioxin ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: Shares the benzodioxin core but differs in the functional group attached.

    Eltoprazine: A serotonergic drug with a similar benzodioxin structure but different pharmacological properties.

    Lecozotan: Another compound with a benzodioxin ring, used in research for its effects on serotonin receptors.

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile is unique due to its specific combination of the benzodioxin ring and nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTZGDJJMFXCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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